3-bromo-1-(4-bromophenyl)piperidin-2-one
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Overview
Description
3-bromo-1-(4-bromophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H11Br2NO It is a piperidinone derivative, characterized by the presence of bromine atoms on both the piperidine ring and the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(4-bromophenyl)piperidin-2-one typically involves the bromination of 1-(4-bromophenyl)piperidin-2-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is usually conducted at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(4-bromophenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of azido, cyano, or amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-bromo-1-(4-bromophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 3-bromo-1-(4-bromophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the piperidinone ring play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)piperidin-2-one: Lacks the additional bromine atom on the piperidine ring, which may affect its reactivity and biological activity.
3-(4-bromophenyl)piperidin-2-one: Similar structure but without the bromine atom on the piperidine ring, leading to different chemical and biological properties.
4-bromo-1-(4-bromophenyl)piperidin-2-one: Positional isomer with bromine atoms at different positions, resulting in distinct reactivity and applications.
Uniqueness
3-bromo-1-(4-bromophenyl)piperidin-2-one is unique due to the presence of bromine atoms on both the piperidine and phenyl rings, which enhances its reactivity and potential for diverse chemical transformations. This dual bromination also contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Properties
CAS No. |
477739-51-8 |
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Molecular Formula |
C11H11Br2NO |
Molecular Weight |
333.02 g/mol |
IUPAC Name |
3-bromo-1-(4-bromophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11Br2NO/c12-8-3-5-9(6-4-8)14-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2 |
InChI Key |
DKEYXLYPWCGDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)Br)Br |
Purity |
95 |
Origin of Product |
United States |
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